3-(Dimethylamino)propanenitrile
Overview
Description
3-(Dimethylamino)propanenitrile is an organic compound with the molecular formula C5H10N2. It is a colorless liquid with a characteristic amine-like odor. This compound is used in various chemical synthesis processes and has applications in different fields, including pharmaceuticals and polymer chemistry .
Mechanism of Action
Mode of Action
It is known to be used as an initiator in organic polymerization during the synthesis of certain hydrogels . This suggests that it may interact with its targets by initiating chemical reactions that lead to the formation of larger, complex structures.
Biochemical Pathways
Given its role in the synthesis of hydrogels and cysteine modifying agents , it can be inferred that it may be involved in pathways related to polymer synthesis and protein modification.
Result of Action
Its use in the synthesis of hydrogels and cysteine modifying agents suggests that it may contribute to the formation of complex structures and the modification of proteins .
Action Environment
The action, efficacy, and stability of 3-(Dimethylamino)propanenitrile can be influenced by various environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)propanenitrile is typically synthesized by the reaction of acrylonitrile with dimethylamine. The process involves adding acrylonitrile to a solution of dimethylamine under ice-cooling conditions, followed by heating. The product is then purified by fractional distillation, collecting the fraction at 171-173°C .
Industrial Production Methods: In industrial settings, the preparation of this compound involves a continuous process where dimethylamine and acrylonitrile are reacted in a reactor. The reaction is carried out with an excess of dimethylamine to enhance yield and kinetics. The unreacted dimethylamine is recycled through distillation and condensation .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding amides or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides and bases are used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted amines.
Reduction: 3-(Dimethylamino)propanamine.
Oxidation: 3-(Dimethylamino)propanoic acid.
Scientific Research Applications
3-(Dimethylamino)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and as a catalyst in polymerization reactions.
Comparison with Similar Compounds
- 3-(Dimethylamino)propanoic acid
- 3-(Dimethylamino)propanamine
- 3-(Dimethylamino)propionitrile
Comparison: 3-(Dimethylamino)propanenitrile is unique due to its nitrile group, which imparts distinct reactivity compared to its analogs. For instance, 3-(Dimethylamino)propanamine lacks the nitrile group and thus has different chemical properties and reactivity. Similarly, 3-(Dimethylamino)propanoic acid has a carboxylic acid group instead of a nitrile, leading to different applications and chemical behavior .
Properties
IUPAC Name |
3-(dimethylamino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-7(2)5-3-4-6/h3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPJEFOSTIKRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0027432 | |
Record name | 3-Dimethylaminopropionitrile | |
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Molecular Weight |
98.15 g/mol | |
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Physical Description |
Dimethylaminopropionitrile is a colorless liquid. Mp: -44.3 °C; bp: 171-172 °C. Density 0.87 g cm-3 at 20 °C). Water-soluble. Used in the manufacture of polyurethane foam. Excessive exposure leads to urologic and neurologic disorders., Liquid, Colorless liquid; [NIOSH], Colorless liquid. | |
Record name | DIMETHYLAMINOPROPIONITRILE | |
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Record name | Propanenitrile, 3-(dimethylamino)- | |
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Boiling Point |
342 °F at 760 mmHg (NIOSH, 2023), 173 °C, 342 °F | |
Record name | DIMETHYLAMINOPROPIONITRILE | |
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Record name | 3-(DIMETHYLAMINO)-PROPANENITRILE | |
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Flash Point |
147 °F (NIOSH, 2023), 147 °F, 147 °F CC | |
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Record name | DIMETHYLAMINOPROPYLNITRILE | |
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Solubility |
Miscible (NIOSH, 2023), Miscible with water, alcohol, and other solvents., Miscible | |
Record name | DIMETHYLAMINOPROPIONITRILE | |
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Record name | 3-(DIMETHYLAMINO)-PROPANENITRILE | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
0.86 at 86 °F (NIOSH, 2023) - Less dense than water; will float, 0.8705 @ 20 °C, Density of saturated air: 1.03 (Air= 1), 0.86 at 86 °F, (86 °F): 0.86 | |
Record name | DIMETHYLAMINOPROPIONITRILE | |
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Vapor Density |
2.4 (Air= 1) | |
Record name | 3-(DIMETHYLAMINO)-PROPANENITRILE | |
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Vapor Pressure |
10 mmHg at 135 °F (NIOSH, 2023), 10 mm Hg @ 57 °C, 10 mmHg at 135 °F, (135 °F): 10 mmHg | |
Record name | DIMETHYLAMINOPROPIONITRILE | |
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Color/Form |
Colorless, mobile fluid, Colorless liquid. | |
CAS No. |
1738-25-6 | |
Record name | DIMETHYLAMINOPROPIONITRILE | |
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Record name | Dimethylaminopropionitrile | |
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Record name | 3-(Dimethylamino)-propanenitrile | |
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Record name | 3-(Dimethylamino)propanenitrile | |
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Record name | Propanenitrile, 3-(dimethylamino)- | |
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Record name | DIMETHYLAMINOPROPIONITRILE | |
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Melting Point |
-48 °F (NIOSH, 2023), -44.2 °C, -48 °F | |
Record name | DIMETHYLAMINOPROPIONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25021 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-(DIMETHYLAMINO)-PROPANENITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5029 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIMETHYLAMINOPROPYLNITRILE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/295 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Dimethylaminopropionitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0222.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(dimethylamino)propanenitrile in desulfurization processes?
A1: Recent research has explored the use of this compound as a component of protic ionic liquids (PILs) for the extraction of dibenzothiophene (DBT) from model oil [, ]. Specifically, the PIL this compound propionate ([DMAPN][CO2Et]) demonstrated effectiveness in removing DBT, a common sulfur-containing compound found in fuel.
Q2: How does the structure of [DMAPN][CO2Et] contribute to its desulfurization ability?
A2: The [DMAPN][CO2Et] PIL exhibits desulfurization capabilities due to the formation of hydrogen bonds between the sulfur atom in DBT and the active hydrogen atom present in the PIL []. This interaction facilitates the extraction of DBT from the model oil.
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